N-benzyl-4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Description
N-benzyl-4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzyl-methylamine-substituted benzene ring linked to a 1,3-oxazole core. The oxazole ring is further substituted with a cyano group and a 4-methylpiperidine moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with trends in optimizing solubility, stability, and binding affinity through strategic substituent placement .
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18-12-14-28(15-13-18)24-22(16-25)26-23(31-24)20-8-10-21(11-9-20)32(29,30)27(2)17-19-6-4-3-5-7-19/h3-11,18H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSGOTPOESZDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as alkyl cyanoacetates and substituted aryl or heteryl amines . Reaction conditions often include heating and the use of solvents like ethanol and dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of catalysts may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
N-benzyl-4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares a sulfonamide backbone with several analogs but distinguishes itself through its unique heterocyclic and substituent profile. Below is a comparative analysis with structurally related sulfonamides:
Table 1: Structural Comparison of Sulfonamide Derivatives
Heterocyclic Modifications
- 1,3-Oxazole vs. 1,3,4-Oxadiazole () : The target’s 1,3-oxazole ring is smaller and less electron-deficient than the 1,3,4-oxadiazole in ’s compound. This difference may influence binding interactions, as oxadiazoles often enhance metabolic stability but reduce solubility compared to oxazoles.
- Benzothiadiazole () : The benzothiadiazole core in introduces sulfur atoms, which can alter electronic properties and π-π stacking interactions compared to the target’s oxazole.
Substituent Effects
- This contrasts with the azide groups in ’s compound, which are reactive but less stable .
- 4-Methylpiperidine: The methylated piperidine in the target may improve lipophilicity and membrane permeability compared to unsubstituted piperidine (e.g., ).
- N-Benzyl-N-Methyl : The bulky benzyl-methylamine group on the sulfonamide could sterically hinder interactions but improve selectivity for specific targets. This contrasts with simpler substituents like the benzothiadiazole in .
Hypothetical Pharmacological Implications
Based on structural analogs:
- Enzyme Inhibition: Sulfonamides with heterocycles (e.g., benzothiadiazole in ) are often protease or kinase inhibitors. The target’s oxazole-cyano motif could mimic ATP-binding sites or act as a transition-state analog.
- Solubility vs. Permeability : The methylpiperidine and benzyl groups may balance solubility (via amine protonation) and lipophilicity, contrasting with the highly polar azides in , which are less membrane-permeable .
Biological Activity
N-benzyl-4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₂₂N₄O₂S, with a molecular weight of approximately 366.47 g/mol. The structure features several functional groups, including:
- Cyano group : Contributes to the compound's reactivity.
- Oxazole ring : Enhances biological activity through heterocyclic interactions.
- Sulfonamide group : Known for antibacterial properties and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxazole ring.
- Introduction of the cyano group.
- Assembly of the sulfonamide moiety.
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for characterization to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may function through:
- Enzyme inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways.
- Neuroprotection : Similar compounds have shown promise in protecting neuronal cells from amyloid-beta (Aβ) toxicity, suggesting that this compound may also exhibit neuroprotective effects .
Antibacterial Activity
Sulfonamides are well known for their antibacterial properties. N-benzyl derivatives have shown enhanced activity against various bacterial strains due to structural modifications that improve binding affinity to target enzymes .
Neuroprotective Effects
Recent studies indicate that compounds similar to this compound can protect neuronal cells from Aβ-induced toxicity. In vitro assays demonstrated that certain derivatives could significantly increase cell viability in the presence of neurotoxic agents .
Study on Neuroprotection
A study evaluated the neuroprotective effects of a related compound on SH-SY5Y neuronal cells exposed to Aβ peptides. Results indicated that treatment with the compound led to improved cell viability and reduced signs of neurotoxicity, suggesting its potential as a therapeutic agent in Alzheimer's disease .
Anticancer Activity
Another investigation focused on arylsulfonamide derivatives revealed that modifications could enhance cytotoxicity against various cancer cell lines. For instance, compounds bearing specific substituents showed IC₅₀ values significantly lower than traditional chemotherapeutics, indicating their potential as anticancer agents .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
